
2-(3-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
2-(3-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ETMD) is an organic compound belonging to the family of boronic acids, which are often used as catalysts in organic synthesis. The compound has found a wide range of applications in the fields of organic synthesis, catalysis, and medicinal chemistry. In particular, ETMD has been used as a catalyst in the synthesis of a variety of organic compounds, such as polymers, pharmaceuticals, and agrochemicals. Furthermore, the compound has been studied for its potential to act as a biochemical and physiological modulator.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of modified phenylboronic acid derivatives, including those related to 2-(3-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has been reported, demonstrating their potential as inhibitors against serine proteases like thrombin (Spencer et al., 2002).
- Another study focused on the synthesis of pinacolylboronate-substituted stilbenes, including derivatives of this compound, for potential applications in liquid crystal display (LCD) technology and as therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Biological Studies
- A study designed and synthesized a series of novel boron-containing stilbene derivatives, including those related to the compound of interest, demonstrating their inhibitory effect on lipogenesis in mammalian hepatocytes, suggesting potential as lipid-lowering drugs (Das et al., 2011).
Material Science Applications
- Research on the polymerization of monomers related to this compound was conducted, showing potential for the synthesis of materials with applications in organic electronics, such as regioregular polyalkylthiophenes for organic photovoltaic devices (Liversedge et al., 2006).
Crystal Structure Analysis
- A study detailed the crystal structure of a compound derived from this compound, contributing to a deeper understanding of its molecular structure and potential applications in various fields of chemistry (Seeger & Heller, 1985).
Propiedades
IUPAC Name |
2-(3-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-6-11-8-7-9-12(10-11)15-16-13(2,3)14(4,5)17-15/h7-10H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQJLAFYLXBEMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301198065 | |
| Record name | 2-(3-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301198065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1075719-83-3 | |
| Record name | 2-(3-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1075719-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301198065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid](/img/structure/B1406831.png)
![(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1406832.png)
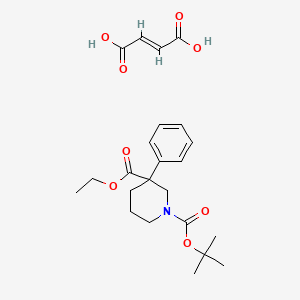
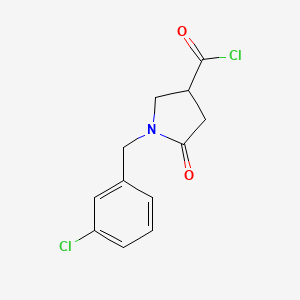


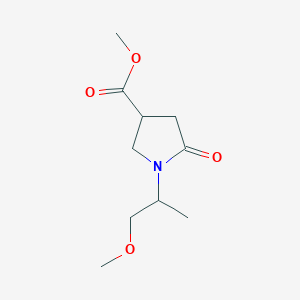
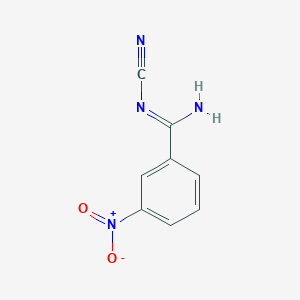
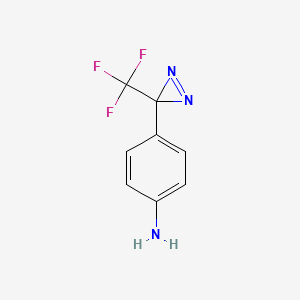
![(s)-6-((6-Chloropyridin-3-yl)methoxy)-2-nitro-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B1406844.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1406845.png)
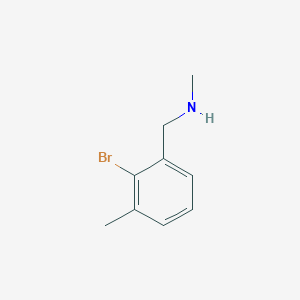
![[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406849.png)
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1406851.png)